![molecular formula C19H18O5 B10830338 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)
5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The hydroxyl group can be introduced via an asymmetric reduction of a ketone precursor using a chiral catalyst, such as a BINAP-Ru complex, to ensure the correct stereochemistry (6S configuration).
Attachment of the Benzene-1,3-Diol Group:
The benzene-1,3-diol moiety is typically introduced through a Suzuki-Miyaura coupling reaction, involving a boronic acid derivative and a halogenated furobenzofuran intermediate. Conditions often include a palladium catalyst (Pd(PPh₃)₄), a base (like K₂CO₃), and a suitable solvent (e.g., toluene).
Industrial Production Methods
For large-scale production, industrial methods might involve optimizing the aforementioned reactions for efficiency, yield, and cost-effectiveness. Continuous flow chemistry, where reactions are carried out in a series of connected reactors, can be employed to improve scalability and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol typically involves multiple steps:
Formation of the Furobenzofuran Core:
The furobenzofuran ring can be constructed through a [3+2] cycloaddition reaction involving an alkene and an epoxy compound. Reaction conditions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a polar solvent like dichloromethane (CH₂Cl₂).
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The phenolic groups in 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction:
Reduction of the furobenzofuran core can be performed using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the partial or complete hydrogenation of the double bonds.
Substitution:
Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Conversion to benzoquinone derivatives.
Reduction: Formation of dihydrofuran or tetrahydrofuran derivatives.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic ring.
Scientific Research Applications
5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol is used in a variety of scientific research fields:
Chemistry:
As a synthetic intermediate for the development of more complex molecules.
Biology:
Investigated for its potential to interact with biological macromolecules, such as proteins and nucleic acids.
Medicine:
Studied for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry:
Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The exact mechanism of action of 5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol depends on its specific application:
In Medicinal Chemistry:
The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors.
It might target pathways involved in oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
5-[(6R)-6-(2-Hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol: Differing in stereochemistry (6R configuration).
4-Hydroxybenzofuran Derivatives: Similar structure but with fewer hydroxyl groups and different substitution patterns.
Flavonoids: Naturally occurring compounds with similar phenolic structures and biological activities.
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O5/c1-19(2,22)18-7-11-3-10-6-15(23-16(10)9-17(11)24-18)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m0/s1 |
InChI Key |
HMTMYIWMPJSCAZ-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


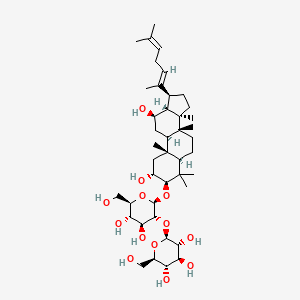
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
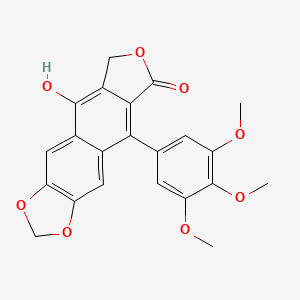
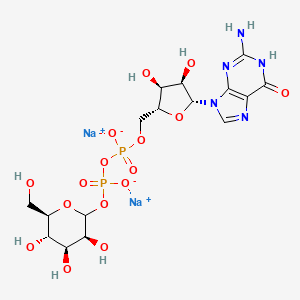
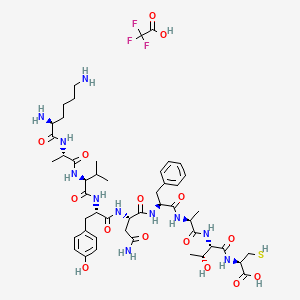
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)
![2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B10830295.png)
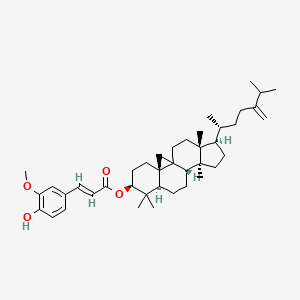
![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)
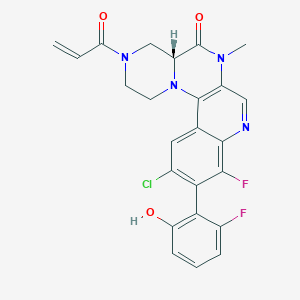

![tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate](/img/structure/B10830309.png)
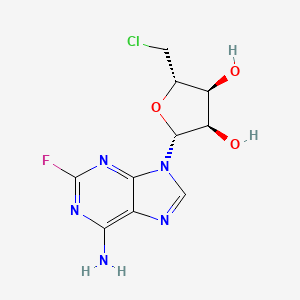
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile](/img/structure/B10830322.png)
